(4-Bromophenyl) 4-methylbenzenesulfonate is an organic compound characterized by its sulfonate ester functional group. Its molecular formula is with a molecular weight of 327.19 g/mol. The compound features a bromine atom attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate moiety. This structure contributes to its chemical reactivity and potential applications in various fields.
Several methods for synthesizing (4-Bromophenyl) 4-methylbenzenesulfonate have been reported:
(4-Bromophenyl) 4-methylbenzenesulfonate has potential applications in:
Similar compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(4-Bromophenyl) 4-methylbenzenesulfonate | Contains bromine, enhancing electronic properties | |
(4-Chlorophenyl) 4-methylbenzenesulfonate | Chlorine substituent may alter reactivity differently | |
(2-Bromophenyl) 4-methylbenzenesulfonate | Different position of bromine affects sterics and electronics | |
(4-Iodophenyl) 4-methylbenzenesulfonate | Iodine offers unique reactivity due to larger size |
The presence of the bromine atom in (4-Bromophenyl) 4-methylbenzenesulfonate distinguishes it from other similar compounds by potentially enhancing both its reactivity and biological activity due to the electron-withdrawing nature of bromine compared to chlorine or iodine.
Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a cornerstone for derivatizing (4-bromophenyl) 4-methylbenzenesulfonate. Indolyl phosphine ligands, such as L2, enable coupling at low catalyst loadings (0.2 mol% Pd) with aryl boronic acids, achieving yields >90% for biphenyl products. The sulfonate group remains inert under these conditions, allowing selective C–Br bond activation. For example, coupling with 4-methoxyphenylboronic acid produces 4’-methoxy-4-bromobiphenyl, a precursor to liquid crystals.
Table 1: Representative Suzuki-Miyaura Reactions of (4-Bromophenyl) Tosylate
Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |
---|---|---|---|
4-MeO-C₆H₄B(OH)₂ | Pd/L2 (0.2 mol%) | 80 | 92 |
3-NO₂-C₆H₄B(OH)₂ | Pd/dppf (1 mol%) | 100 | 85 |
2-ThienylB(OH)₂ | Ni/PMe₃ (2 mol%) | 60 | 78 |
Dual nickel/palladium systems further enhance selectivity in reductive cross-couplings. For instance, combining Pd(OAc)₂ with Ni(cod)₂ enables sequential activation of the C–Br and C–O bonds, yielding unsymmetrical biaryls from aryl triflates and tosylates.
Indolyl phosphine ligands (e.g., L2) favor oxidative addition at the C–O bond of aryl tosylates over competing C–Br activation. This selectivity arises from the ligand’s electron-rich indole backbone, which stabilizes Pd(0) intermediates during tosylate activation. For example, L2-Pd catalyzes the coupling of (4-bromophenyl) tosylate with phenylboronic acid at 80°C, preserving the C–Br bond for subsequent functionalization.
Nickel catalysts ligated by PMe₃ exhibit unique C–O bond selectivity in the presence of aryl bromides. At 60°C, Ni/PMe₃ systems convert (4-bromophenyl) tosylate to 4-bromobiphenyl via Suzuki coupling, leaving the tosylate group intact. This contrasts with Pd systems, which typically prioritize C–Br activation.
(4-Bromophenyl) tosylate serves as a linchpin in constructing indole-based pharmacophores. A two-step protocol first installs the tosyl group via reaction with TsCl and triethylamine, followed by Schiff base formation with thiosemicarbazides. For example, condensation with 3-nitrophenylthiosemicarbazide yields 5r, a tyrosinase inhibitor (IC₅₀ = 6.40 µM).
Reaction Scheme 1: Synthesis of N-Tosyl Indole Thiosemicarbazones
Docking studies reveal that the tosyl group in 5r forms hydrogen bonds with Tyr-78 and His-85 in tyrosinase’s active site, explaining its potency.
The oxidative addition pathway represents a fundamental mechanistic step in the activation of (4-Bromophenyl) 4-methylbenzenesulfonate. Density functional theory calculations have provided comprehensive insights into the energetic and structural aspects of this process [1] [2] [3]. The oxidative addition mechanism typically involves the insertion of a metal center into the carbon-oxygen bond of the tosylate group, resulting in the formation of metal-alkyl intermediates.
Computational studies utilizing the B3LYP functional with 6-31G(d,p) and 6-311+G(d,p) basis sets have demonstrated that oxidative addition of tosylate esters proceeds through distinct transition states depending on the coordination environment of the metal catalyst [2] [3]. For palladium-catalyzed systems, the activation barriers for oxidative addition of aryl tosylates range from 12.5 to 18.3 kcal/mol, with the barrier height being significantly influenced by the electronic properties of the aromatic substituents [2].
The presence of the 4-bromo substituent on the phenyl ring introduces additional electronic effects that modulate the reactivity profile. Density functional theory calculations reveal that the electron-withdrawing nature of the bromine atom stabilizes the transition state through enhanced electrophilic character at the reaction center [4]. This stabilization manifests as a reduction in the activation barrier by approximately 2-3 kcal/mol compared to unsubstituted phenyl tosylates [3].
Mechanistic investigations have identified two primary pathways for oxidative addition: direct insertion and nucleophilic displacement mechanisms [1] [5]. The direct insertion pathway involves simultaneous bond formation between the metal center and the carbon atom, coupled with cleavage of the carbon-oxygen bond. Computational analysis indicates that this pathway is favored for electron-deficient aryl systems, such as those containing the 4-bromophenyl moiety [2].
The nucleophilic displacement mechanism, alternatively termed SN2-type oxidative addition, proceeds through a three-center transition state wherein the metal center attacks the electrophilic carbon while the tosylate group departs as a leaving group [1] [3]. Density functional theory studies demonstrate that this mechanism becomes increasingly favorable as the steric bulk around the reaction center decreases [2].
Reaction Type | Substrate | Activation Barrier (kcal/mol) | Transition State Character | Reference |
---|---|---|---|---|
Oxidative Addition | Aryl tosylates | 12.5 | SN2-type | [2] |
Nucleophilic Substitution | Alkyl tosylates | 18.3 | Concerted | [6] |
Elimination Reaction | β-Elimination | 25.2 | E2 mechanism | [7] |
Tosylate Hydrolysis | Sulfonate esters | 22.8 | Associative | [6] |
Transition state modeling for tosylate activation has emerged as a critical computational tool for understanding the mechanistic details of (4-Bromophenyl) 4-methylbenzenesulfonate reactivity [8] [9] [10]. Advanced density functional theory methods, particularly those employing hybrid functionals such as B3LYP and M06-2X, have been instrumental in characterizing the geometric and electronic properties of transition states [11] [8].
The transition state structure for tosylate activation exhibits a highly polarized geometry wherein the carbon-oxygen bond undergoes significant elongation while maintaining partial bonding character [6]. Computational optimization using the M06-2X functional with SMD solvation correction reveals that the transition state geometry features a carbon-oxygen distance of approximately 1.8-2.1 Å, representing an intermediate stage between the initial bound state and complete dissociation [12] [6].
Electronic structure analysis through natural bond orbital calculations demonstrates that the transition state is characterized by substantial charge redistribution [13]. The 4-bromophenyl group exhibits enhanced positive charge density, while the tosylate oxygen atoms accumulate negative charge through resonance delocalization [6]. This charge separation pattern facilitates the departure of the tosylate group and promotes nucleophilic attack at the electrophilic carbon center.
Solvent effects play a crucial role in transition state stabilization, as evidenced by continuum solvation model calculations [6]. Polar protic solvents such as methanol and ethanol provide additional stabilization through hydrogen bonding interactions with the departing tosylate group [7]. The calculated free energy barriers in polar solvents are typically 3-5 kcal/mol lower than those computed in the gas phase [6].
Temperature dependence of the activation barriers has been investigated through quasi-harmonic oscillator approximations [12]. The calculations reveal that entropic contributions become increasingly favorable at elevated temperatures, resulting in a net decrease in the free energy of activation [14]. This temperature dependence aligns with experimental observations of enhanced reactivity at higher reaction temperatures.
Computational studies have also examined the influence of catalyst ligands on transition state energetics [15] [3]. Phosphine ligands with varying electronic and steric properties exhibit differential effects on the activation barriers [16]. Electron-donating phosphines tend to increase the activation barrier by destabilizing the electrophilic transition state, while electron-withdrawing ligands provide modest stabilization [16].
Frontier molecular orbital analysis represents a fundamental approach for understanding the electronic properties and reactivity patterns of (4-Bromophenyl) 4-methylbenzenesulfonate [17] [18] [19]. The energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital serves as a critical parameter for predicting chemical reactivity, stability, and electronic excitation properties [17] [20].
Density functional theory calculations utilizing the B3LYP functional with 6-311+G(d,p) basis sets have determined the frontier orbital energies for (4-Bromophenyl) 4-methylbenzenesulfonate and related compounds [21] [4]. The highest occupied molecular orbital energy for the target compound is calculated to be approximately -6.12 eV, while the lowest unoccupied molecular orbital energy is positioned at -0.85 eV, resulting in an energy gap of 5.27 eV [4].
This substantial energy gap indicates that (4-Bromophenyl) 4-methylbenzenesulfonate exhibits high kinetic stability and low polarizability [18] [19]. The large gap suggests that the compound behaves as a hard material according to Pearson's hard-soft acid-base theory, making it resistant to electronic perturbations and less prone to undergo facile electronic transitions [17].
Comparative analysis with related bromophenyl derivatives reveals systematic trends in frontier orbital energies [21] [4]. The incorporation of the tosylate ester functionality significantly lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to simple bromophenyl compounds [4]. This lowering effect is attributed to the electron-withdrawing nature of the sulfonyl group, which stabilizes the molecular orbitals through inductive and resonance effects.
Compound Type | Highest Occupied Molecular Orbital Energy (eV) | Lowest Unoccupied Molecular Orbital Energy (eV) | Energy Gap (eV) | Chemical Hardness (eV) |
---|---|---|---|---|
4-Bromophenyl derivatives | -5.06 | -1.83 | 3.23 | 1.61 |
Bromophenyl-pyridine methanol | -4.85 | -1.13 | 3.72 | 1.86 |
Bromophenyl-tetrathiafulvalene | -5.02 | -1.80 | 3.22 | 1.61 |
Tosylate esters | -6.12 | -0.85 | 5.27 | 2.64 |
The chemical hardness, defined as half the energy gap, provides quantitative insight into the resistance of the molecule to charge transfer processes [17]. For (4-Bromophenyl) 4-methylbenzenesulfonate, the calculated chemical hardness of 2.64 eV indicates moderate to high resistance to oxidation and reduction reactions [19].
Electronegativity and electrophilicity indices derived from frontier orbital energies offer additional perspectives on molecular reactivity [17] [20]. The electronegativity, calculated as the negative average of the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, provides a measure of the tendency to attract electrons [17]. The electrophilicity index, proportional to the square of the electronegativity divided by the chemical hardness, quantifies the propensity for electrophilic attack [20].
Correlation analysis between frontier orbital properties and experimental reactivity data demonstrates strong linear relationships [20]. Compounds with smaller energy gaps generally exhibit enhanced reactivity toward nucleophilic and electrophilic reagents [18]. This correlation provides a valuable predictive tool for designing synthetic transformations involving (4-Bromophenyl) 4-methylbenzenesulfonate.
Temperature-dependent frontier orbital calculations reveal modest variations in energy gaps with thermal motion [22]. Quasi-harmonic corrections to the electronic energies indicate that the energy gap decreases slightly at elevated temperatures due to increased vibrational contributions [22]. These temperature effects are generally small (less than 0.1 eV) but may become significant for reactions conducted under extreme conditions.